molecular formula C19H15Cl3N4O3 B10890709 4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

Cat. No.: B10890709
M. Wt: 453.7 g/mol
InChI Key: SHGOETIECWCOJF-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-NITROBENZAMIDE is a complex organic compound that features a combination of chlorinated benzyl, pyrazole, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of 2,6-dichlorobenzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The final step involves coupling the chlorinated pyrazole derivative with the nitrated benzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.

    4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-NITROBENZAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

Molecular Formula

C19H15Cl3N4O3

Molecular Weight

453.7 g/mol

IUPAC Name

4-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C19H15Cl3N4O3/c1-10-18(23-19(27)12-6-7-16(22)17(8-12)26(28)29)11(2)25(24-10)9-13-14(20)4-3-5-15(13)21/h3-8H,9H2,1-2H3,(H,23,27)

InChI Key

SHGOETIECWCOJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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